Cas no 5526-13-6 (7-Acetoxyindole)

7-Acetoxyindole is a versatile indole derivative characterized by the presence of an acetoxy functional group at the 7-position of the indole core. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its reactive acetoxy group enables efficient functionalization, facilitating further derivatization or coupling reactions. The indole scaffold is widely recognized for its biological relevance, making 7-Acetoxyindole a useful precursor for bioactive molecule development. The compound exhibits good stability under standard handling conditions, ensuring reliable performance in synthetic applications. Its well-defined structure and reactivity profile make it a practical choice for researchers exploring indole-based chemistry.
7-Acetoxyindole structure
7-Acetoxyindole structure
Product Name:7-Acetoxyindole
CAS No:5526-13-6
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD00151953
CID:1113820
PubChem ID:13699414
Update Time:2025-06-09

7-Acetoxyindole Chemical and Physical Properties

Names and Identifiers

    • 7-Acetoxyindole
    • 1H-indol-7-yl acetate
    • 7-Acetoxy-indol
    • acetic acid indol-7-yl ester
    • C-1158
    • Essigsaeure-indol-7-ylester
    • AK187128
    • 1H-Indol-7-ol, 7-acetate
    • FCH839849
    • AB0009808
    • CS-0155010
    • DTXSID80547044
    • 5526-13-6
    • AB92502
    • DS-10101
    • A918124
    • AKOS006272442
    • Q-102561
    • AC-27777
    • SCHEMBL23646037
    • MFCD00151953
    • MDL: MFCD00151953
    • Inchi: 1S/C10H9NO2/c1-7(12)13-9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3
    • InChI Key: LLGBZZJOICJSAL-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C1=CC=CC2C=CNC=21

Computed Properties

  • Exact Mass: 175.06300
  • Monoisotopic Mass: 175.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 42.1

Experimental Properties

  • Boiling Point: 339.1±15.0°C at 760 mmHg
  • PSA: 42.09000
  • LogP: 2.09320

7-Acetoxyindole Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H317
  • Warning Statement: P280
  • Storage Condition:Sealed in dry,Room Temperature

7-Acetoxyindole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Acetoxyindole Pricemore >>

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Additional information on 7-Acetoxyindole

Recent Advances in the Research of 7-Acetoxyindole (CAS: 5526-13-6) in Chemical Biology and Pharmaceutical Applications

7-Acetoxyindole (CAS: 5526-13-6) is a chemically modified indole derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. Indole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of an acetoxy group at the 7-position of the indole ring enhances its reactivity and potential as a building block for more complex bioactive molecules. This research brief aims to summarize the latest findings related to 7-Acetoxyindole, focusing on its synthesis, biological activities, and potential therapeutic applications.

Recent studies have explored the synthetic pathways for 7-Acetoxyindole, emphasizing green chemistry approaches to improve yield and reduce environmental impact. One notable advancement is the use of enzymatic catalysis, which offers higher selectivity and milder reaction conditions compared to traditional chemical methods. Researchers have also investigated the compound's role as a precursor in the synthesis of novel indole-based pharmaceuticals, particularly in the development of kinase inhibitors and serotonin receptor modulators. These efforts highlight the growing importance of 7-Acetoxyindole in drug discovery pipelines.

In terms of biological activity, 7-Acetoxyindole has demonstrated promising results in preclinical studies. For instance, it has shown potent inhibitory effects on specific cancer cell lines by interfering with key signaling pathways such as PI3K/AKT and MAPK/ERK. Additionally, its anti-inflammatory properties have been linked to the suppression of pro-inflammatory cytokines like TNF-α and IL-6. These findings suggest that 7-Acetoxyindole could serve as a lead compound for the development of new therapeutics targeting cancer and inflammatory diseases.

Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 7-Acetoxyindole-derived compounds. Recent research has focused on structural modifications to enhance bioavailability and reduce off-target effects. Computational modeling and high-throughput screening have been employed to identify optimal derivatives with improved efficacy and safety profiles. Collaborative efforts between academia and industry are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, 7-Acetoxyindole (CAS: 5526-13-6) represents a valuable scaffold in chemical biology and pharmaceutical research. Its diverse biological activities and synthetic versatility make it a promising candidate for the development of novel therapeutics. Future studies should prioritize mechanistic investigations and in vivo validation to fully exploit its therapeutic potential. This research brief underscores the need for continued investment in the exploration of indole derivatives as a rich source of bioactive molecules.

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